molecular formula C23H27N3O3S2 B2603172 (E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-04-5

(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2603172
CAS RN: 850909-04-5
M. Wt: 457.61
InChI Key: WPHJWZCVKZURCE-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis of α,β-Unsaturated Esters

This compound has been utilized in the stereoselective synthesis of α,β-unsaturated esters from aldehydes. The process involves a modified Julia olefination under mild conditions, which is significant for the production of trans alkene products with high stereoselectivity .

Anti-inflammatory Drug Development

The benzothiazole moiety of the compound is structurally similar to molecules that have shown anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs, particularly through the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones .

Proteomics Research

Related sulfonyl compounds, such as 3-(Azepane-1-sulfonyl)-benzoic acid, have been used in proteomics research. By extension, the compound could be applied in the study of protein interactions and functions .

SIRT2 Inhibition

Compounds with a similar sulfonyl structure have been identified as potent inhibitors of SIRT2, a protein involved in aging and metabolism. This compound could be explored for its selectivity and potency in SIRT2 inhibition, which is relevant for therapeutic interventions in age-related diseases .

Cascade Reactions in Organic Synthesis

The compound could be employed in cascade reactions, a method that allows the formation of complex molecules from simpler substrates in a single operational step. This is particularly useful in the efficient synthesis of pharmacologically relevant structures .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-26-20-13-8-17(2)16-21(20)30-23(26)24-22(27)18-9-11-19(12-10-18)31(28,29)25-14-6-4-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHJWZCVKZURCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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